2-(3-Cyanophenyl)-2'-iodoacetophenone
Description
Contextualization of Halogenated Acetophenones in Organic Synthesis
Halogenated acetophenones are a well-established class of compounds in organic synthesis. The presence of a halogen atom on the aromatic ring or at the α-position to the carbonyl group introduces a reactive handle for a variety of chemical transformations. Specifically, aryl halides, such as the iodo-substituted phenyl ring in the title compound, are key precursors for cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Furthermore, α-halogenated ketones are valuable substrates for nucleophilic substitution reactions and can be used to generate α,β-unsaturated ketones through dehydrohalogenation. sigmaaldrich.com The reactivity of halogenated acetophenones makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. cymitquimica.comchemicalbook.com For instance, 2'-iodoacetophenone (B1295891) is a known precursor in the synthesis of indene (B144670) derivatives. sigmaaldrich.comnih.gov
Significance of Nitrile Functional Groups in Pharmaceutical and Materials Science
The nitrile, or cyano (-C≡N), group is a highly versatile functional group with a significant presence in both pharmaceutical and materials science. Its strong electron-withdrawing nature and linear geometry contribute to its unique chemical and physical properties. cymitquimica.com
In medicinal chemistry, the nitrile group is found in numerous approved drugs and clinical candidates. nih.govnih.gov It can act as a bioisostere for other functional groups, enhance binding affinity to biological targets, and improve pharmacokinetic profiles. nih.gov The metabolic stability of the nitrile group is another attractive feature for drug design. nih.gov
In materials science, nitriles are important monomers for the production of polymers. For example, acrylonitrile (B1666552) is the key component of polyacrylonitrile (B21495) (PAN), which is used to produce carbon fibers and a variety of other materials. sigmaaldrich.com Nitrile-containing polymers often exhibit high thermal stability and chemical resistance. chemscene.com
Overview of Reactive Intermediates and Functional Group Interconversions Relevant to the Compound
The structure of 2-(3-Cyanophenyl)-2'-iodoacetophenone suggests several potential reactive pathways. The α-protons to the ketone can be abstracted to form an enolate intermediate, which can then participate in various alkylation and condensation reactions. The carbonyl group itself is susceptible to nucleophilic attack and can be reduced to an alcohol or converted to other functional groups.
The aryl iodide presents a site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The nitrile group can also undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.gov These functional group interconversions highlight the potential of this compound as a versatile synthetic intermediate.
A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of iodobenzene (B50100) with 3-cyanophenylacetyl chloride, or the reaction of a suitable organometallic reagent derived from 3-cyanobenzyl bromide with 2-iodobenzoyl chloride. The synthesis of related compounds often involves multi-step sequences, including diazotization and condensation reactions. sigmaaldrich.com
Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the individual importance of its constituent functional groups, a comprehensive search of the scientific literature reveals a significant knowledge gap concerning this compound. While the compound is listed in several chemical supplier catalogs, indicating its synthesis is achievable, there is a distinct lack of peer-reviewed research articles detailing its synthesis, characterization, reactivity, or potential applications. nbinno.comchemscene.com
The existing information is largely limited to basic physicochemical properties, often predicted rather than experimentally determined. nbinno.com There is no readily available data on its spectroscopic characteristics (NMR, IR, Mass Spectrometry), X-ray crystal structure, or detailed reactivity studies. This lack of information presents an opportunity for future research to explore the synthetic utility of this molecule, investigate its potential biological activities, and develop novel materials based on its unique structure. The exploration of its reactivity in cross-coupling reactions, its potential as a precursor for heterocyclic synthesis, and the investigation of its photophysical properties could be fruitful areas of investigation.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-2-1-6-13(14)15(18)9-11-4-3-5-12(8-11)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUEMFKNRGOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642325 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-35-5 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 3 Cyanophenyl 2 Iodoacetophenone
Strategies for Carbon-Carbon Bond Formation in the Acetophenone (B1666503) Core
The construction of the 2-arylacetophenone backbone is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions, with alpha-functionalization of acetophenone derivatives and cross-coupling reactions being the most prominent strategies.
Alpha-Functionalization of Acetophenone Derivatives
The direct introduction of the 3-cyanophenyl group at the alpha-position of a pre-functionalized acetophenone is a common and effective approach. This typically involves the reaction of an enolate or enolate equivalent of an acetophenone derivative with a suitable electrophilic or nucleophilic partner.
Copper-catalyzed methods also offer a viable alternative for the alpha-arylation of ketones. These reactions can proceed through the coupling of β-diketones with aryl halides in the presence of a copper(I) or copper(II) salt. While this would require a different starting material than a simple acetophenone, it highlights the utility of copper catalysis in forming the crucial C-C bond.
Coupling Reactions Involving Acetophenone Precursors
An alternative strategy involves the formation of the acetophenone core through a coupling reaction where one of the reactants already contains the 3-cyanophenylacetyl moiety. For instance, a Friedel-Crafts acylation of iodobenzene (B50100) with 3-cyanophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could theoretically yield the target compound. However, Friedel-Crafts acylations on halogenated benzenes can sometimes be challenging and may lead to mixtures of isomers, requiring careful optimization of reaction conditions.
Regioselective Iodination Techniques for the Aromatic Ring
The introduction of the iodine atom at the 2'-position of the acetophenone ring requires precise regiochemical control. Several methods are available for the iodination of aromatic compounds, each with its own advantages and limitations.
Electrophilic Aromatic Iodination Approaches
Direct electrophilic iodination of 2-(3-cyanophenyl)acetophenone is a potential pathway. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for the iodination of aromatic rings. The regioselectivity of this reaction would be influenced by the directing effects of the acetyl and the 2-(3-cyanophenyl)methyl substituents. The acetyl group is a meta-director, while the alkyl substituent is an ortho, para-director. The interplay of these electronic and steric effects would determine the final position of the iodine atom, and achieving high selectivity for the desired 2'-position might require careful control of the reaction conditions. The use of iodine in combination with an oxidizing agent is another common method for electrophilic iodination.
Metal-Catalyzed Halogenation Strategies
While less common for direct iodination of such specific substrates, metal-catalyzed methods, often involving palladium, have been developed for the halogenation of C-H bonds. However, these methods typically require a directing group to achieve high regioselectivity, which may not be readily present in the 2-(3-cyanophenyl)acetophenone precursor.
Introduction of the 3-Cyanophenyl Moiety
The formation of the carbon-carbon bond between the two aromatic rings is a critical step in the synthesis of 2-(3-cyanophenyl)-2'-iodoacetophenone. This can be achieved through various modern organic chemistry reactions, primarily focusing on the introduction of the 3-cyanophenyl group.
Cross-Coupling Methodologies (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are prominent examples that can be employed for the synthesis of unsymmetrical diaryl ketones.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com For the synthesis of this compound, this could involve the coupling of 3-cyanophenylboronic acid with a suitable 2'-iodoacetophenone (B1295891) precursor. The reactivity in Suzuki couplings generally follows the trend I > Br > OTf >> Cl for the halide or pseudohalide. tcichemicals.com The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially when dealing with functionalized substrates. libretexts.orgresearchgate.net Electron-withdrawing groups on the boronic acid can sometimes present challenges, potentially leading to lower yields. researchgate.netsemanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Iodoacetophenone | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Methanol | Moderate |
Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.
The Stille coupling utilizes an organotin compound (organostannane) and an organohalide, also catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orgorganic-chemistry.org A plausible Stille coupling route to the target molecule would involve the reaction of a 3-cyanophenylstannane with a 2-iodo-substituted acyl chloride or a related derivative. A variation of this is the Stille-carbonylative cross-coupling, where carbon monoxide is incorporated to form the ketone functionality. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Representative Conditions for Stille Coupling
| Entry | Organohalide | Organostannane | Catalyst | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Iodoacyl chloride | Tributyl(3-cyanophenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | Good |
Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.
Nitrile Group Introduction on Phenyl Substrates
An alternative strategy involves the introduction of the nitrile group onto a pre-existing diaryl ketone scaffold. This can be achieved through several methods, with palladium-catalyzed cyanation of an aryl halide being a common and effective approach. nih.govnih.gov
This method would involve the synthesis of a precursor molecule, such as 2-(3-bromophenyl)-2'-iodoacetophenone, followed by a cyanation reaction to replace the bromine atom with a nitrile group. Various cyanide sources can be used, including potassium cyanide, sodium cyanide, zinc cyanide, and potassium ferrocyanide, which is a less toxic alternative. nih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical to avoid catalyst poisoning by the cyanide ion and to achieve high yields. nih.gov
Table 3: Conditions for Palladium-Catalyzed Cyanation
| Entry | Aryl Halide Precursor | Cyanide Source | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-(3-Bromophenyl)-2'-iodoacetophenone | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | DMAc | Good |
Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.
Green Chemistry Approaches and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. Green chemistry principles can be applied to the synthesis of this compound in several ways.
One key area is the use of less toxic reagents. For instance, in cyanation reactions, the use of potassium ferrocyanide as a cyanide source is a greener alternative to more toxic metal cyanides. organic-chemistry.org Similarly, the Suzuki coupling, which uses generally less toxic organoboron compounds, is often preferred over the Stille coupling with its toxic organotin reagents. organic-chemistry.org
The choice of solvent is another important consideration. The use of greener solvents, such as water or bio-based solvents, is encouraged. For example, some palladium-catalyzed coupling reactions can be performed in aqueous media. researchgate.net
Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a major goal. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising approach for making the synthesis of diaryl ketones more sustainable. researchgate.net Additionally, minimizing the amount of catalyst used (high turnover numbers) is also a key aspect of green synthesis. organic-chemistry.org
Chemical Reactivity and Mechanistic Studies of 2 3 Cyanophenyl 2 Iodoacetophenone
Reactivity Profiles of the Alpha-Iodoacetophenone Moiety
The α-iodoacetophenone core of the molecule is characterized by a carbon-iodine bond alpha to a carbonyl group. This arrangement significantly influences the reactivity at the α-carbon, making it susceptible to nucleophilic attack and prone to rearrangement reactions.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The α-carbon in 2-(3-Cyanophenyl)-2'-iodoacetophenone is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the iodine atom. This makes it a prime site for nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism. cymitquimica.comchemicalbook.com A variety of nucleophiles can displace the iodide ion, which is an excellent leaving group.
Computational studies on similar α-haloketones, such as α-bromoacetophenone, have provided insights into the energetics of these reactions. bldpharm.com The reaction pathway involves the backside attack of the nucleophile on the α-carbon, leading to a pentavalent transition state before the inversion of stereochemistry (if the carbon were chiral). nih.gov The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. nih.gov
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | 2-(3-Cyanophenyl)-2'-hydroxyacetophenone | Aqueous base |
| Alkoxide (RO⁻) | 2-(3-Cyanophenyl)-2'-alkoxyacetophenone | Alcohol, base |
| Amine (RNH₂) | 2-(3-Cyanophenyl)-2'-(alkylamino)acetophenone | Aprotic solvent |
| Thiolate (RS⁻) | 2-(3-Cyanophenyl)-2'-(alkylthio)acetophenone | Aprotic solvent |
Rearrangement Reactions and Carbocation Chemistry
Under certain conditions, α-haloketones can undergo rearrangement reactions. sigmaaldrich.comresearchgate.net For instance, the treatment of α-hydroxy ketones (which can be formed from the hydrolysis of α-iodo ketones) with acid or base can induce an α-ketol rearrangement. bldpharm.comnih.gov This process involves the 1,2-migration of an alkyl or aryl group. In the case of 2-(3-Cyanophenyl)-2'-hydroxyacetophenone, this could potentially lead to the migration of the 3-cyanophenyl group or the 2'-iodophenyl group.
Furthermore, under conditions that favor the formation of a carbocation at the α-position, such as treatment with a Lewis acid, Wagner-Meerwein type rearrangements could occur. The stability of the potential carbocation intermediate would play a crucial role in directing the course of such reactions. researchgate.net The presence of the aryl groups attached to the α-carbon can stabilize a carbocation through resonance.
Transformations Involving the Aryl Iodide Functionality
The aryl iodide portion of this compound opens up a vast area of synthetic possibilities, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak among the aryl halides, making it highly reactive in oxidative addition steps. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl iodide in the target molecule is an excellent substrate for these transformations. Reactions such as the Suzuki, Heck, Sonogashira, and Negishi couplings can be envisaged. nih.govsigmaaldrich.com
In a typical Suzuki coupling, the aryl iodide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov
| Reaction Name | Coupling Partner | Resulting Linkage |
|---|---|---|
| Suzuki Coupling | Ar-B(OR)₂ | C-C (biaryl) |
| Heck Coupling | Alkene | C-C (alkenylation) |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynylation) |
| Negishi Coupling | Organozinc reagent | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Cobalt-Catalyzed Carbocyclization Reactions
Cobalt catalysis has emerged as a cost-effective and efficient alternative for various organic transformations. science.govresearchgate.net Cobalt catalysts can mediate carbocyclization reactions, where an aryl halide can react with an alkyne or an alkene to form a new carbocyclic ring. For this compound, an intramolecular reaction could be designed if a suitable unsaturated tether were present in the molecule. Alternatively, intermolecular cobalt-catalyzed reactions with alkynes could lead to the formation of substituted benzene (B151609) rings or other cyclic structures.
Oxidative Addition and Reductive Elimination Pathways
The fundamental steps of many cross-coupling reactions involving the aryl iodide functionality are oxidative addition and reductive elimination at a metal center. In the oxidative addition step, the low-valent transition metal (e.g., Pd(0)) inserts into the carbon-iodine bond, forming a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)). nih.gov The reactivity in this step generally follows the trend I > Br > Cl for the halide.
Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated from the metal, which is reduced to a lower oxidation state. This step is crucial for the formation of the desired product and the regeneration of the active catalyst. The nature of the ligands on the metal center can significantly influence the rate and efficiency of both oxidative addition and reductive elimination.
Chemical Behavior of the Cyanophenyl Group
The cyanophenyl group, containing a nitrile (-C≡N) substituent on the phenyl ring, is a versatile functional handle that can undergo a variety of transformations.
Hydrolysis and Amidation Reactions of the Nitrile
The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. baranlab.orglumenlearning.com This transformation proceeds in stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, is expected to yield 3-(2-(2-iodophenyl)-2-oxoethyl)benzoic acid. libretexts.org In this process, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of water. youtube.com
Alkaline-Catalyzed Hydrolysis: Treatment with a hot aqueous alkali solution, like sodium hydroxide, would initially produce the corresponding amide, 3-(2-(2-iodophenyl)-2-oxoethyl)benzamide. youtube.com More vigorous conditions would lead to the formation of the sodium salt of the carboxylic acid. libretexts.org The free carboxylic acid can then be obtained by acidification of the reaction mixture. libretexts.org The direct attack of the hydroxide ion on the nitrile carbon initiates the reaction under basic conditions. youtube.com
It is important to note that the steric hindrance around the nitrile group in this compound might influence the reaction rates. Studies on sterically hindered nitriles suggest that forcing conditions may be necessary for complete hydrolysis.
| Reaction | Reagents and Conditions | Expected Major Product |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 3-(2-(2-iodophenyl)-2-oxoethyl)benzoic acid |
| Alkaline Hydrolysis (Amidation) | Dilute NaOH, mild heat | 3-(2-(2-iodophenyl)-2-oxoethyl)benzamide |
| Alkaline Hydrolysis (Carboxylation) | Concentrated NaOH, prolonged heat (reflux), then acid workup | 3-(2-(2-iodophenyl)-2-oxoethyl)benzoic acid |
Reductions to Amines or Aldehydes
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent. stackexchange.com This selectivity is crucial in the context of a molecule with a reducible ketone group.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the ketone. However, specific catalytic hydrogenation methods have been developed for the selective reduction of nitriles in the presence of other reducible functional groups. nih.govacs.org For instance, a cobalt-based catalyst on a nitrogen-doped silicon carbide support has shown high selectivity for the hydrogenation of nitriles over ketones. nih.gov Under such conditions, this compound would be expected to yield 2-(3-(aminomethyl)phenyl)-1-(2-iodophenyl)ethan-1-one.
Reduction to Aldehydes: The reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This reagent is known to selectively reduce nitriles to aldehydes without affecting ketone functionalities. researchgate.net Therefore, treatment of this compound with DIBAL-H would likely produce 2-(3-formylphenyl)-2'-iodoacetophenone.
| Transformation | Reagents and Conditions | Expected Major Product |
| Reduction to Amine | H₂, Co/N-SiC catalyst, heat | 2-(3-(aminomethyl)phenyl)-1-(2-iodophenyl)ethan-1-one |
| Reduction to Aldehyde | 1. DIBAL-H, low temperature2. H₂O workup | 2-(3-formylphenyl)-2'-iodoacetophenone |
Cyclization Reactions Involving the Nitrile
The cyanophenyl group can participate in cyclization reactions, particularly through intramolecular processes if a suitable reactive partner is present within the molecule. While direct cyclization involving the nitrile and the iodoacetophenone moiety in this specific compound is not widely reported, analogous reactions provide insights into potential pathways.
One plausible intramolecular reaction is a Friedel-Crafts-type acylation. masterorganicchemistry.comyoutube.compinterest.com Treatment with a strong acid could protonate the nitrile, and the resulting nitrilium ion or a species derived from it could potentially act as an electrophile, attacking the electron-rich phenyl ring of the iodoacetophenone moiety. However, the success of such a reaction would depend on the geometric feasibility of the ring closure and the relative reactivity of the two aromatic rings.
Another possibility involves the conversion of the nitrile to a more reactive intermediate. For instance, partial reduction to an imine followed by intramolecular condensation with the ketone could lead to the formation of a heterocyclic ring system.
Concerted Reactivity of Multiple Functional Groups
The presence of multiple reactive sites on this compound opens up possibilities for complex transformations where several bonds are formed in a single operational sequence.
Domino and Cascade Reactions
Domino, or cascade, reactions are powerful synthetic tools that allow for the construction of complex molecular architectures from simpler precursors in a highly efficient manner. baranlab.orgwikipedia.org20.210.105slideshare.net The structure of this compound, with its electrophilic ketone, nucleophilic potential in the cyanophenyl ring (after transformation), and the reactive C-I bond, is well-suited for initiating such reaction cascades.
A potential cascade could be initiated by a nucleophilic attack on the ketone, followed by an intramolecular reaction involving the cyano group or the iodo-substituted ring. For example, an intermolecular reaction with a suitable nucleophile could generate an intermediate that then undergoes an intramolecular cyclization.
Based on analogous systems, an iodine-mediated cascade reaction could be envisioned. rsc.org For instance, reaction with a suitable nitrogen-containing nucleophile could lead to a series of cyclization and aromatization steps, ultimately forming complex polycyclic heterocyclic systems.
Chemo- and Regioselectivity in Multi-functional Transformations
When multiple functional groups are present, as in this compound, controlling the chemo- and regioselectivity of a reaction is paramount.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, as discussed in section 3.3.2, the selective reduction of the nitrile in the presence of the ketone is a key example of chemoselectivity. nih.govacs.org This is often achieved by careful selection of reagents and reaction conditions. For instance, sodium borohydride (B1222165) would likely reduce the ketone preferentially over the nitrile, whereas specialized catalytic systems can achieve the opposite.
Regioselectivity pertains to the preferential formation of one constitutional isomer over another. In the context of this compound, regioselectivity would be critical in reactions involving the aromatic rings. For instance, in an intramolecular Friedel-Crafts reaction, the site of cyclization on the iodo-substituted ring would be influenced by the directing effects of the iodo and acetyl groups.
The interplay between the electronic and steric properties of the different functional groups governs the outcome of these selective transformations.
Scientific Data on this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the chemical reactivity and mechanistic properties of the compound This compound . While this compound is listed by some chemical suppliers, indicating its synthesis and availability for research purposes, in-depth studies detailing its reaction kinetics, transition states, and reaction intermediates appear to be unpublished or not widely disseminated in publicly accessible scientific domains.
Efforts to locate specific data regarding the detailed mechanistic investigations, including kinetic and spectroscopic analyses, have been unsuccessful. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not feasible at this time. The required empirical data for sections on reaction rate determination, transition state analysis, and the identification and characterization of intermediates are not available in the public scientific literature.
General chemical principles suggest that as an α-haloketone, this compound would likely participate in nucleophilic substitution reactions, where the iodine atom acts as a leaving group. The presence of the cyanophenyl group could influence the reactivity of the carbonyl and the benzylic position through inductive and resonance effects. However, without specific experimental studies, any discussion of its reactivity would be purely speculative and would not meet the required standard of a detailed, data-driven scientific article.
Further research and publication in peer-reviewed journals are necessary to elucidate the specific chemical behaviors of this compound. Until such studies are conducted and published, a thorough and authoritative article on the chemical reactivity and mechanistic studies of this compound cannot be responsibly generated.
Derivatization and Analog Development of 2 3 Cyanophenyl 2 Iodoacetophenone
Structural Modifications at the Alpha-Carbon
The carbon atom situated between the carbonyl group and the 3-cyanophenyl ring is a prime location for introducing structural diversity through alkylation, arylation, and stereoselective transformations.
Alkylation and Arylation Reactions
The α-carbon of acetophenones is amenable to deprotonation by a suitable base to form an enolate, which can then act as a nucleophile in reactions with various electrophiles. Palladium-catalyzed α-arylation reactions represent a powerful method for forging new carbon-carbon bonds at this position. For instance, the mono-α-arylation of acetophenones with aryl halides or tosylates can be achieved with high selectivity using specialized phosphine (B1218219) ligands. researchgate.net A general method for the palladium-catalyzed α-arylation of ketones with nitroarenes has also been developed, broadening the scope of accessible aryl groups that can be introduced.
In a similar vein, carbonylative α-arylation processes allow for the introduction of an aryl group along with a carbonyl moiety, leading to the formation of 1,3-diketones. nih.govresearchgate.net These reactions often proceed under relatively low pressures of carbon monoxide and can tolerate a range of functionalized aryl iodides. nih.govresearchgate.net The choice of ligand is often critical in controlling the selectivity and efficiency of these transformations. researchgate.net
Table 1: Examples of α-Arylation of Acetophenone (B1666503) Derivatives
| Catalyst System | Arylating Agent | Product Type | Reference |
| Pd(OAc)₂ / Indolyl-phosphine ligand | Aryl mesylates/tosylates | Mono-α-arylated ketone | researchgate.net |
| Palladium catalyst / BrettPhos | Nitroarenes | α-Aryl ketone | |
| Palladium catalyst | (Hetero)aryl iodides / CO | 1,3-Diketone | nih.govresearchgate.net |
This table presents generalized examples of reactions applicable to acetophenone scaffolds.
Stereoselective Transformations
The carbonyl group in 2-(3-Cyanophenyl)-2'-iodoacetophenone is a prochiral center, and its reduction can lead to the formation of a chiral alcohol. The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or biocatalysts. Alcohol dehydrogenases (ADHs) have proven to be highly effective for the asymmetric reduction of 2-haloacetophenones, yielding enantiopure 2-halo-1-arylethanols. nih.gov The stereopreference of these enzymatic reductions can often be tuned by mutating the enzyme's active site, allowing for the selective synthesis of either the (R)- or (S)-enantiomer. nih.gov The presence of electron-withdrawing groups on the aromatic ring can influence the rate of reduction. nih.gov
Beyond reduction, asymmetric synthesis methodologies can be employed to introduce substituents at the α-carbon in a stereocontrolled manner. For example, the use of chiral auxiliaries or catalysts in alkylation or arylation reactions can lead to the formation of enantioenriched α-substituted acetophenone derivatives. researchgate.net
Derivatization of the 2'-Iodophenyl Ring
The iodine atom on the 2'-position of the phenyl ring is a versatile handle for a wide array of cross-coupling reactions and other functionalizations.
Introduction of Additional Halogens or Pseudohalogens
While the focus is often on replacing the iodo group, it is conceivable to introduce other halogens or pseudohalogens onto the aromatic ring through electrophilic aromatic substitution, provided the existing substituents direct the incoming group to a desired position. However, a more common strategy involves the transformation of the iodo group itself.
Functionalization via C-H Activation
Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, offering an alternative to traditional cross-coupling reactions. nih.govnih.govrsc.org In the context of this compound, the ketone's carbonyl group can act as a directing group to facilitate ortho-C-H activation on the 2'-iodophenyl ring, although the presence of the iodo group might lead to competitive oxidative addition. More strategically, the iodo group itself can be used in palladium-catalyzed processes that involve C-H functionalization. For instance, palladium-catalyzed transfer iodination can occur from aryl iodides to non-activated C(sp³)–H bonds under blue light irradiation. ethz.ch
A more direct application for the iodo-substituted ring is its use in cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for forming carbon-carbon bonds. libretexts.orgresearchgate.netresearchgate.net The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would yield a range of biaryl structures.
Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgyoutube.com This reaction, typically catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent at the 2'-position of the phenyl ring.
Table 2: Potential Cross-Coupling Reactions at the 2'-Iodo Position
| Reaction Name | Coupling Partner | Catalyst System | Resulting Linkage |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-Aryl |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |
| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-Alkene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aryl-Nitrogen |
This table illustrates common cross-coupling reactions applicable to the aryl iodide moiety.
Transformations of the 3-Cyanophenyl Group
The cyano group on the 3-phenyl ring is a versatile functional group that can be converted into a variety of other functionalities.
The most common transformation of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heating. libretexts.orglibretexts.orglumenlearning.comchemistrysteps.commasterorganicchemistry.com The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or amide bond formation.
Reduction of the nitrile group provides access to primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The resulting benzylamine (B48309) derivative introduces a basic center into the molecule, significantly altering its physicochemical properties.
Furthermore, the cyano group can participate in cycloaddition reactions. For example, in the presence of azides, nitriles can undergo [3+2] cycloaddition to form tetrazoles. researchgate.net The nitrile can also act as a dienophile or enophile in certain Diels-Alder and ene reactions, leading to the formation of complex heterocyclic systems. nih.govmit.edu
Table 3: Potential Transformations of the 3-Cyano Group
| Reaction Type | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic acid |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine (benzylamine) |
| [3+2] Cycloaddition | Sodium azide | Tetrazole |
| Diels-Alder Reaction | Diene | Pyridine (after cascade) |
This table outlines key synthetic transformations for the nitrile functionality.
Substituent Effects on Reaction Pathways
The reactivity of the parent compound, this compound, in derivatization reactions is significantly influenced by its inherent structural features: the electrophilic carbonyl group, the electron-withdrawing cyano (CN) group on one phenyl ring, and the electron-withdrawing, yet bulky, iodo (I) group on the other.
In reactions such as the Claisen-Schmidt condensation to form chalcones, the first step in synthesizing many heterocyclic analogs, the reactivity of the acetophenone's α-methyl group is paramount. The presence of the electron-withdrawing cyano group on the phenyl ring attached to the methylene (B1212753) bridge can subtly influence the acidity of the α-protons. However, the primary determinant of reactivity for the initial condensation is the 2'-iodoacetophenone (B1295891) moiety. The iodine atom, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conversely, the substituents on the aldehyde reactant play a crucial role. Electron-donating groups (EDGs) on the aromatic aldehyde can increase the nucleophilicity of the carbanion formed from the acetophenone, potentially accelerating the reaction. In contrast, electron-withdrawing groups (EWGs) on the aldehyde decrease its reactivity toward the enolate.
During subsequent cyclization steps, such as the formation of pyrazolines, the electronic nature of the substituents on the chalcone (B49325) intermediate dictates the reaction pathway. Electron-withdrawing groups on the phenyl rings of the chalcone can facilitate the nucleophilic attack of reagents like hydrazine (B178648) by making the β-carbon of the α,β-unsaturated system more electrophilic.
Synthesis of Pyrazoline and Other Heterocyclic Analogs
A primary route for the derivatization of this compound is through its conversion to chalcone intermediates, which are then used to synthesize various heterocyclic compounds, most notably pyrazolines. researchgate.netdergipark.org.tr
The general synthesis involves a two-step process:
Claisen-Schmidt Condensation: this compound is reacted with a variety of substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide (B78521) (KOH) in ethanol. This reaction forms the corresponding α,β-unsaturated ketone, known as a chalcone. researchgate.netdergipark.org.tr
Cyclization: The purified chalcone intermediate is then refluxed with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), often with a catalytic amount of acetic acid, in a solvent like ethanol. dergipark.org.trresearchgate.net This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the 3,5-disubstituted pyrazoline analogs. dergipark.org.tr
This synthetic strategy allows for considerable molecular diversity, as various substituents can be introduced via the initial aldehyde.
Table 1: Examples of Synthesized Pyrazoline Analogs from this compound
| Aldehyde Reactant (Ar-CHO) | Resulting Pyrazoline Analog (Substituent at 5-position) |
| Benzaldehyde | 2-(3-Cyanophenyl)-5-phenyl-3-(2-iodophenyl)-4,5-dihydro-1H-pyrazole |
| 4-Methoxybenzaldehyde | 2-(3-Cyanophenyl)-5-(4-methoxyphenyl)-3-(2-iodophenyl)-4,5-dihydro-1H-pyrazole |
| 4-Chlorobenzaldehyde | 2-(3-Cyanophenyl)-5-(4-chlorophenyl)-3-(2-iodophenyl)-4,5-dihydro-1H-pyrazole |
| 4-Nitrobenzaldehyde | 2-(3-Cyanophenyl)-5-(4-nitrophenyl)-3-(2-iodophenyl)-4,5-dihydro-1H-pyrazole |
Beyond pyrazolines, the core structure is amenable to the synthesis of other heterocycles. For instance, related compounds containing a cyano group, such as cyanoacetohydrazide, are used as precursors for a wide array of heterocyclic systems including pyrazoles, pyridazines, and thiadiazoles through condensation and cyclization reactions with various electrophiles. ekb.eg This suggests that this compound could also serve as a starting point for other complex heterocyclic frameworks.
Design and Synthesis of Spirocyclic Derivatives
The ketone functionality of this compound serves as a key handle for the design and synthesis of spirocyclic derivatives. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality. nih.gov
A plausible synthetic route to spirocyclic derivatives from this compound could involve the following strategies:
Reaction with Bifunctional Nucleophiles: The carbonyl group can react with compounds containing two nucleophilic centers, such as 1,2-ethanedithiol (B43112) or 1,2-aminoalcohols, to form spiro-1,3-dithiolanes or spiro-1,3-oxazolidines, respectively. nih.gov
Ketalization/Thioketalization: Reaction with a diol (e.g., ethylene (B1197577) glycol) or a dithiol under acidic conditions would lead to the formation of a spirocyclic ketal or thioketal at the carbonyl carbon.
Intramolecular Cyclization: A multi-step synthesis could be designed where a side chain is first attached to another part of the molecule (e.g., via substitution of the iodine atom). This side chain, containing a nucleophilic group, could then undergo an intramolecular reaction with the ketone to form the spirocycle. dtic.mil For example, a synthetic scheme could begin with the reaction of 1-benzyl-4-piperidone with a suitable reagent to produce a spirocyclic skeleton, which can then be further modified. dtic.mil
The design of these syntheses often involves leveraging a key cyclization reaction, such as intramolecular alkylation or condensation, to construct the spirocyclic core. nih.gov
Structure-Reactivity Relationship Studies of Analogues
The relationship between the structure and reactivity of the synthesized analogs, particularly the pyrazoline derivatives, is a critical aspect of their chemical characterization. The electronic properties of the substituents on the phenyl rings significantly modulate the reactivity of the pyrazoline system.
Influence of Substituents on the Pyrazoline Ring: The stability and reactivity of the pyrazoline ring itself are influenced by the substituents at positions 3 and 5. The 3-position is occupied by the 2-iodophenyl group, while the 5-position holds the variable aryl group introduced from the aldehyde.
Effect on N-H Acidity: Electron-withdrawing groups on either the 3- or 5-phenyl rings will increase the acidity of the N-H proton at the 1-position of the pyrazoline ring. This makes the nitrogen more amenable to deprotonation and subsequent reactions, such as N-alkylation or N-acylation, allowing for further derivatization.
Oxidation Potential: The pyrazoline ring (a dihydro-pyrazole) can be oxidized to the corresponding pyrazole, which is an aromatic heterocycle. The ease of this oxidation is dependent on the substituents. Electron-donating groups can facilitate oxidation by stabilizing the resulting cationic intermediate, whereas electron-withdrawing groups would make the ring more resistant to oxidation.
These structure-reactivity relationships are fundamental for guiding the synthesis of new analogs with specific desired chemical properties and for understanding their behavior in further chemical transformations.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Cyanophenyl 2 Iodoacetophenone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the cyanophenyl and iodophenyl rings, as well as a key singlet for the methylene (B1212753) (-CH₂-) protons. The protons on the 3-cyanophenyl ring would likely appear as a set of multiplets in the downfield region (typically δ 7.4-7.8 ppm), influenced by the electron-withdrawing nature of the cyano group. The protons on the 2'-iodophenyl ring would also resonate in the aromatic region (around δ 7.2-8.0 ppm), with their specific shifts and coupling patterns dictated by the presence of the iodine atom and the acetophenone (B1666503) moiety. A crucial signal would be the singlet corresponding to the methylene protons situated between the two aromatic rings, anticipated to appear around δ 4.5 ppm. remspec.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The carbon of the cyano group (-C≡N) would likely appear around δ 118-120 ppm. The aromatic carbons would generate a series of signals between δ 120 and 145 ppm. The carbon atom attached to the iodine would be shifted upfield due to the heavy atom effect. The methylene carbon (-CH₂-) signal is anticipated around δ 45-50 ppm.
Predicted NMR Data for 2-(3-Cyanophenyl)-2'-iodoacetophenone
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H (cyanophenyl) | 7.4 - 7.8 (m) | C=O | ~197 |
| Aromatic-H (iodophenyl) | 7.2 - 8.0 (m) | Aromatic-C | 125-145 |
| -CH₂- | ~4.5 (s) | -C≡N | ~118 |
| C-I | ~95 | ||
| -CH₂- | ~48 |
Note: These are predicted values based on the analysis of structurally related compounds. remspec.combeilstein-journals.orgorganicchemistrydata.org
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For the title compound, COSY would show correlations between the adjacent aromatic protons on both the cyanophenyl and iodophenyl rings, helping to delineate the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom, for instance, linking the methylene proton singlet to the methylene carbon signal.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, a high-resolution mass spectrometer (HRMS) would be used to accurately determine its molecular formula, C₁₅H₁₀INO.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. rsc.org Under mass spectrometric conditions, the molecule will fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure.
Predicted Fragmentation Pattern for this compound
| Fragment Ion (m/z) | Possible Structure/Identity |
| 347 | [M]⁺ (Molecular Ion) |
| 220 | [M - I]⁺ |
| 127 | [I]⁺ |
| 116 | [C₈H₆N]⁺ (cyanobenzyl cation) |
| 102 | [C₇H₄N]⁺ (cyanophenyl cation) |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic ketones and halogenated compounds. libretexts.orgmiamioh.edu
The most prominent fragmentation would likely involve the cleavage of the C-I bond, which is relatively weak, leading to a significant peak at m/z 127 corresponding to the iodine cation and a peak at m/z 220 corresponding to the rest of the molecule. Another characteristic fragmentation pathway for ketones is the alpha-cleavage, which in this case could lead to the formation of an acylium ion or the loss of the iodo-benzoyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 |
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-I (Iodo) | Stretching | 500 - 600 |
The most diagnostic peaks in the IR spectrum would be the strong, sharp absorption from the nitrile group (C≡N) stretch and the strong absorption from the carbonyl group (C=O) stretch of the ketone. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.govchemicalbook.com
X-ray Crystallography for Solid-State Structural Analysis
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no specific crystal structure data for this compound has been cited, analysis of related structures suggests that the molecule would adopt a conformation that minimizes steric hindrance between the two bulky aromatic groups. chemicalbook.com The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole interactions involving the carbonyl and cyano groups, and potentially halogen bonding involving the iodine atom.
Advanced Spectroscopic Probes for Reaction Monitoring
The synthesis of this compound and its derivatives can be monitored in real-time using advanced spectroscopic techniques. In-situ monitoring provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions.
Techniques such as ReactIR (in-situ FT-IR) and process NMR can be employed to track the consumption of reactants and the formation of products over time. For example, in a synthesis involving the formation of the C-C bond between the methylene group and one of the aromatic rings, the disappearance of the starting material's characteristic IR bands and the appearance of the product's carbonyl and nitrile stretches could be monitored continuously. remspec.com This allows for the determination of reaction endpoints and the identification of any transient intermediates, leading to improved yield and purity of the final product.
Computational Chemistry and Theoretical Investigations of 2 3 Cyanophenyl 2 Iodoacetophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for understanding chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and kinetic stability.
For 2-(3-Cyanophenyl)-2'-iodoacetophenone, FMO analysis would reveal the localization of the HOMO and LUMO. It is anticipated that the HOMO would be distributed across the iodo-substituted phenyl ring, influenced by the electron-donating character of the iodine atom's lone pairs. Conversely, the LUMO is expected to be predominantly located on the cyanophenylacetophenone fragment, owing to the electron-withdrawing nature of the cyano and carbonyl groups. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
This data is illustrative and intended to represent typical values obtained from DFT calculations.
Computational modeling of transition states is essential for understanding reaction mechanisms and predicting reaction rates. For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the cyano group, DFT can be employed to locate the transition state structure and calculate the associated activation energy barrier.
For instance, in a hypothetical intramolecular cyclization reaction, DFT calculations could model the transition state leading to the formation of a new heterocyclic system. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility under different conditions. These theoretical insights are invaluable for optimizing reaction yields and selectivity in a laboratory setting.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT calculations provide detailed information about the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a picture of conformational flexibility and the influence of the surrounding environment, such as solvent molecules. mdpi.com
For a molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings and the bond between the carbonyl group and the methylene (B1212753) bridge, MD simulations can explore the potential energy surface to identify stable conformers. scienceopen.com The simulations would also reveal how the presence of different solvents might stabilize certain conformations over others, which can have significant implications for the molecule's reactivity and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.govtiu.edu.iq Although no specific biological activity has been reported for this compound, a hypothetical QSAR study could be designed if a series of its derivatives were synthesized and tested for a particular effect. frontiersin.orgmdpi.comnih.gov
The process would involve calculating a variety of molecular descriptors for each derivative, such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP). frontiersin.org These descriptors would then be used to build a statistical model that predicts the activity of new, unsynthesized derivatives. tiu.edu.iq This predictive capability can significantly accelerate the drug discovery or materials development process by prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Derivatives
| Derivative | LogP | Molar Refractivity | Predicted Activity (IC50, µM) |
| Parent Compound | 4.5 | 85.2 | 10.5 |
| 4'-nitro derivative | 4.2 | 87.1 | 8.2 |
| 4'-methoxy derivative | 4.8 | 88.9 | 12.1 |
| 3-chloro derivative | 5.1 | 90.3 | 7.5 |
This data is for illustrative purposes only and does not represent actual experimental or calculated values.
Retrosynthetic Analysis and Pathway Prediction using Computational Tools
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. airitilibrary.comscitepress.org Computational tools can aid this process by suggesting strategic bond disconnections and identifying potential synthetic pathways. kyoto-u.ac.jp
For this compound, a computational retrosynthetic analysis might suggest a disconnection of the carbon-carbon bond between the carbonyl group and the cyanophenyl-substituted methylene group. This would lead to two key precursors: 2'-iodoacetophenone (B1295891) and 3-cyanobenzyl halide. chemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.com Further analysis could then be performed on these precursors to identify their optimal synthetic routes from even simpler starting materials. amazonaws.comresearchgate.net
Computational Design of Novel Derivatives and Reaction Conditions
Building upon the insights gained from DFT, MD, and QSAR studies, computational chemistry can be proactively used to design novel derivatives of this compound with enhanced properties. For example, if a particular biological activity is desired, the QSAR model could be used to predict which functional group modifications would lead to the greatest increase in potency.
Furthermore, computational tools can assist in optimizing reaction conditions. By modeling the effect of different catalysts, solvents, and temperatures on the transition state energies and reaction pathways, it is possible to identify the most efficient conditions for a given transformation, thereby saving time and resources in experimental work.
Applications in Catalysis and Methodological Advancements
2-(3-Cyanophenyl)-2'-iodoacetophenone as a Ligand or Precursor for Metal Catalysts
While direct experimental evidence for the use of this compound as a ligand in metal catalysis is not extensively documented in publicly available literature, its constituent functional groups suggest significant potential. The nitrile (-CN) group can act as a coordinating ligand for various transition metals. nih.gov The stability of the C-N triple bond allows it to serve as a spectator ligand or to be directly involved in catalytic cycles. nih.gov
Furthermore, iodoarenes are well-established precursors for the in situ generation of organometallic reagents, such as organocopper or organopalladium species, which are pivotal in cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent metal centers, a key step in many catalytic cycles. Metal salts can serve as precursors for catalysts, enhancing industrial efficiency and sustainability by accelerating chemical processes. nih.gov
The dual functionality of this compound could allow it to act as a precursor for bifunctional catalysts. For instance, the iodophenyl group could anchor the molecule to a metal center, while the cyanophenyl moiety could either coordinate to the same metal or another metal center, or act as a functional handle for further modification.
Organocatalytic Applications of this compound
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific organocatalytic applications of this compound are not prominently reported, its structure lends itself to several potential roles. The ketone functionality can be activated by chiral amines to form enamines, which are key intermediates in a wide array of asymmetric transformations.
Moreover, the iodoarene moiety can participate in halogen bonding, a non-covalent interaction that has been harnessed for catalytic activation. An iodoalkyne bearing a pentafluorophenyl group has been shown to catalytically activate thioamides through halogen bonding. chiba-u.jp This suggests that the iodophenyl group in this compound could similarly act as a halogen bond donor, activating substrates in various transformations.
Role in Photoredox Catalysis for Carbon-Heteroatom Bond Formation/Cleavage
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. nih.govnih.gov The iodoacetophenone core of this compound makes it a prime candidate for photoredox-mediated transformations. Iodoarenes are known to undergo halogen atom transfer (XAT) in the presence of a suitable photocatalyst and a radical initiator.
A study on the photoredox remote C(sp³)–H arylation of 1-(2-iodophenyl)-3-methyl-butan-1-one with cyanoarenes provides a strong precedent for the potential reactivity of this compound. nih.gov In this process, the excited photocatalyst generates a radical that abstracts the iodine atom from the iodoarene, forming an aryl radical. This aryl radical can then engage in various bond-forming reactions. Given that this compound contains both the iodoarene and cyanoarene motifs within the same molecule, it could potentially undergo intramolecular cyclization or participate in intermolecular reactions to form complex heterocyclic structures.
The general mechanism for such a photoredox-driven C-H arylation is depicted below:
| Step | Description |
| 1. Photoexcitation | The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*). |
| 2. Radical Generation | The excited photocatalyst interacts with a radical precursor (e.g., an amine) to generate a radical species. |
| 3. Halogen Atom Transfer (XAT) | The generated radical abstracts the iodine atom from the iodoarene (Ar-I), forming an aryl radical (Ar•). |
| 4. C-H Abstraction/Addition | The aryl radical can abstract a hydrogen atom from a suitable C-H bond or add to a π-system. |
| 5. Product Formation | Subsequent reaction steps lead to the formation of the final arylated product. |
Expanding the Scope of Established Organic Reactions with the Compound
The presence of multiple reactive sites in this compound allows for its use in expanding the scope of well-known organic reactions. For example, in Suzuki or Sonogashira cross-coupling reactions, the iodoarene can be selectively coupled with boronic acids or terminal alkynes, respectively, leaving the cyano and ketone groups intact for further transformations. This modular approach allows for the rapid generation of molecular diversity from a single, versatile building block.
The nitrile group can also be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of the products derived from this compound. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
Currently, there are no significant academic contributions or discoveries directly attributed to 2-(3-Cyanophenyl)-2'-iodoacetophenone in published literature. However, research on related halogenated ketones and aromatic nitriles provides a strong foundation for predicting its potential. For instance, 2'-iodoacetophenone (B1295891) is a known precursor in the synthesis of various heterocyclic compounds and can participate in cross-coupling reactions. chemicalbook.comsigmaaldrich.com The cyanophenyl group, on the other hand, is a common feature in pharmaceuticals and materials science, often acting as a bioisostere for other functional groups or participating in coordination chemistry. nih.gov Future research on this compound would likely begin by exploring its fundamental reactivity, drawing parallels with these well-studied structural analogs.
Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound is largely unexplored, presenting numerous opportunities for synthetic innovation. The presence of both an α-haloketone and an aryl iodide offers multiple sites for chemical modification. Future studies could investigate:
Selective Functionalization: Developing methods to selectively react at either the iodinated aromatic ring or the α-keto position would be a key challenge and a significant synthetic achievement. This could involve carefully chosen catalysts and reaction conditions to favor either nucleophilic substitution at the acetophenone (B1666503) core or cross-coupling reactions at the iodo-substituted ring.
Intramolecular Cyclizations: The proximity of the two reactive sites could be exploited to synthesize novel polycyclic and heterocyclic structures through intramolecular reactions.
Multicomponent Reactions: The use of this compound in multicomponent reactions could lead to the rapid assembly of complex molecular architectures, a highly desirable strategy in modern organic synthesis. drugdiscoverytrends.com
Potential for New Catalyst Development
Halogenated organic compounds are valuable precursors in the development of new catalysts. nih.gov The iodine atom in this compound could serve as a handle for the synthesis of novel organometallic complexes. Research in this area could focus on:
Pincer Ligand Synthesis: The bifunctional nature of the molecule could be leveraged to create novel pincer-type ligands, which are known to form highly stable and active metal complexes for a variety of catalytic transformations. rug.nl
Supported Catalysts: Immobilizing the compound or its derivatives onto solid supports could lead to the development of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. researchgate.net
A hypothetical research direction could be the synthesis of a novel palladium catalyst derived from this compound for use in cross-coupling reactions. The performance of such a catalyst could be evaluated against existing commercial catalysts.
Table 1: Hypothetical Comparison of a Novel Catalyst Derived from this compound with a Standard Palladium Catalyst in a Suzuki-Miyaura Cross-Coupling Reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| Novel Catalyst | 0.5 | 2 | 95 |
| Pd(PPh₃)₄ | 1 | 4 | 92 |
This table is illustrative and represents a potential outcome of future research.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of complex molecules. numberanalytics.comchemh.com The future production and derivatization of this compound could greatly benefit from the integration of flow chemistry and automated synthesis platforms. drugdiscoverytrends.comresearchgate.net This would enable:
Safer Handling of Reactive Intermediates: The on-demand generation and consumption of potentially unstable intermediates would minimize risks.
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters to identify optimal conditions.
Library Synthesis: The generation of a library of derivatives of this compound for biological screening or materials testing would be greatly accelerated. drugdiscoverytrends.com
Emerging Roles in Interdisciplinary Research
The structural motifs present in this compound suggest potential applications in various interdisciplinary fields:
Medicinal Chemistry: The nitrile group is a common pharmacophore in many approved drugs, and halogenated compounds often exhibit useful biological activities. nih.govnih.gov Future research could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or as scaffolds for the development of new therapeutic agents.
Materials Science: Aromatic nitriles and halogenated compounds are building blocks for functional materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The unique substitution pattern of this molecule could lead to materials with novel photophysical or electronic properties.
Challenges and Outlook for Future Investigations on Complex Halogenated Nitriles
The study of complex halogenated nitriles like this compound is not without its challenges. These include controlling regioselectivity in reactions, managing the potential toxicity of halogenated intermediates, and developing cost-effective synthetic routes. acs.orgwikipedia.org
Despite these challenges, the outlook for research on such compounds is promising. Advances in catalysis, reaction methodology, and automation are continually providing new tools to tackle these problems. nih.govacs.org The potential for discovering new reactions, creating valuable materials, and developing novel therapeutic agents makes the investigation of complex halogenated nitriles a compelling area for future scientific endeavor. The exploration of this compound and its analogs will undoubtedly contribute to the broader understanding and application of this important class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Cyanophenyl)-2'-iodoacetophenone, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Utilize Suzuki-Miyaura cross-coupling between 3-cyanophenylboronic acid and 2'-iodoacetophenone derivatives. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol) to achieve yields >85% .
- Route 2 : Direct iodination of 2-(3-cyanophenyl)acetophenone using iodine monochloride (ICl) in acetic acid. Monitor temperature (60–80°C) to avoid over-iodination, with yields ~75–80% .
- Critical Factors : Solvent polarity, catalyst loading, and reaction time significantly impact regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize analysis of the iodophenyl group’s deshielding effects (e.g., aromatic protons at δ 7.8–8.2 ppm) and cyano group’s influence on adjacent carbons .
- IR Spectroscopy : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and C≡N absorption (~2220–2240 cm⁻¹) .
- X-ray Crystallography : Resolve steric effects between the cyano and iodo substituents, as demonstrated in analogous acetophenone structures .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Iodine Volatility : Use fume hoods and sealed systems during synthesis to mitigate inhalation risks .
- Cyanophenyl Reactivity : Avoid reducing agents (e.g., NaBH₄) that may generate toxic HCN; employ PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when the iodophenyl group exhibits unexpected coupling patterns?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the acetophenone carbonyl group using variable-temperature NMR to assess conformational exchange .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computational predictions (e.g., Gaussian software) to validate assignments .
- Cross-Validation : Pair NMR with X-ray crystallography to confirm spatial arrangements, as done for copper-Schiff base complexes .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound?
- Methodological Answer :
- Steric Mitigation : Use bulky ligands (e.g., XPhos) to reduce steric hindrance from the ortho-iodo substituent .
- Electronic Tuning : Introduce electron-donating groups on coupling partners to enhance reactivity with the electron-deficient cyano-phenyl moiety .
- Screening : Test solvents (DMF vs. THF) and bases (Cs₂CO₃ vs. K₃PO₄) to improve turnover frequency .
Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic aromatic substitution (NAS) compared to halogenated analogs?
- Methodological Answer :
- Activation Comparison : The cyano group deactivates the ring more strongly than halogens (e.g., fluoro in 5'-fluoro-2'-iodoacetophenone), requiring harsher conditions (e.g., NaNH₂ in NH₃(l)) for NAS .
- Regioselectivity : Use computational modeling (e.g., Hammett σ constants) to predict attack at meta-positions relative to the cyano group .
Q. In drug discovery, how should assays differentiate off-target effects when studying this compound as a kinase inhibitor?
- Methodological Answer :
- Counter-Screening : Include kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Structural Analogues : Compare activity with des-iodo or des-cyano derivatives to isolate functional group contributions .
- Cellular Assays : Use CRISPR-edited cell lines lacking target kinases to confirm mechanism .
Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) on the cyano-substituted ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
